4-(4-Methylphenoxy)benzamide
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Overview
Description
4-(4-Methylphenoxy)benzamide is an organic compound with the molecular formula C14H13NO2 It consists of a benzamide core with a 4-methylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)benzamide typically involves the reaction of 4-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-methylphenol attacks the carbonyl carbon of 4-chlorobenzoyl chloride, resulting in the formation of the desired benzamide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: 4-(4-Carboxyphenoxy)benzamide.
Reduction: 4-(4-Methylphenoxy)benzylamine.
Substitution: 4-(4-Nitrophenoxy)benzamide or 4-(4-Halophenoxy)benzamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzamide: Similar structure but with a methoxy group instead of a methyl group.
4-(4-Chlorophenoxy)benzamide: Contains a chlorine atom instead of a methyl group.
4-(4-Nitrophenoxy)benzamide: Contains a nitro group instead of a methyl group.
Uniqueness
4-(4-Methylphenoxy)benzamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from its analogs and can result in different biological activities and industrial applications .
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-(4-methylphenoxy)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H2,15,16) |
InChI Key |
AJJZRSJPLVDCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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